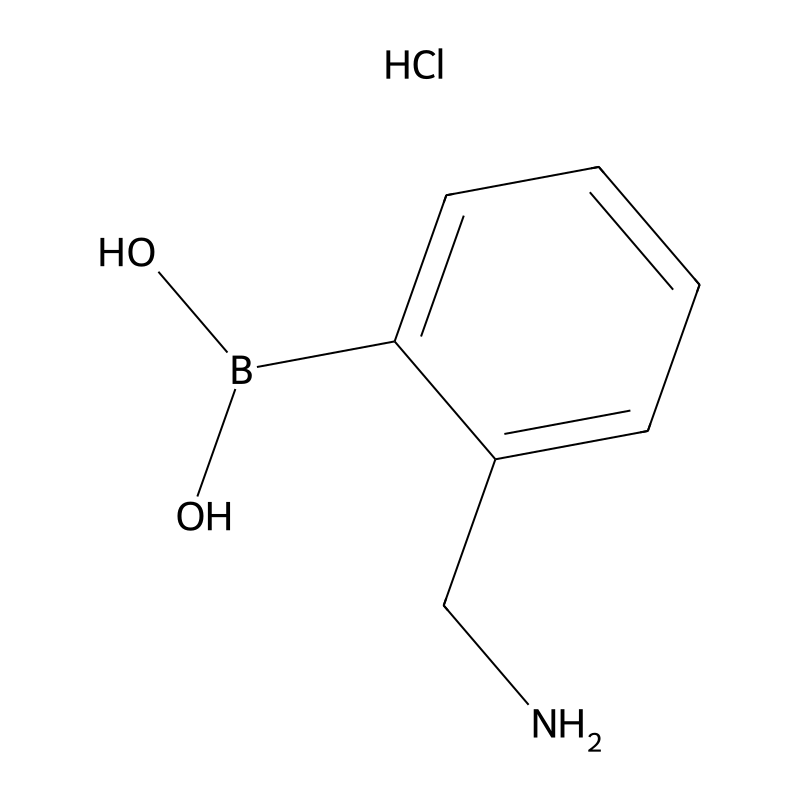

(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical applications. The compound is also recognized for its potential biological activities and has been studied for its interactions with various biological systems .

Structural Characteristics

The compound features:

- Aminomethyl group: This functional group contributes to the compound's reactivity and potential biological activity.

- Boronic acid moiety: This part of the molecule is crucial for its chemical reactivity, particularly in Suzuki coupling reactions and as a sensor for carbohydrates.

- There is no current research available on the specific mechanism of action of ABAH.

- However, considering its functional groups, potential applications could lie in:

- Organic synthesis: As mentioned earlier, the combination of boronic acid and amine could be useful for constructing complex organic molecules.

- Medicinal chemistry: The amine group can interact with biomolecules, and further research might explore potential applications in drug discovery.

- No specific safety information for ABAH is currently available.

- As a general guideline, organoboron compounds can be susceptible to moisture and may decompose upon exposure.

- The amine group might have some irritant properties.

- Due to limited data, it's advisable to handle ABAH with standard laboratory precautions for unknown chemicals, including wearing gloves, eye protection, and working in a fume hood.

- Suzuki Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds. This reaction is widely utilized in organic synthesis to create complex molecules .

- Formation of Boronate Esters: The boronic acid group can react with diols to form stable boronate esters, which are useful intermediates in organic synthesis and material science.

- Acid-Base Reactions: As a boronic acid derivative, it can undergo protonation and deprotonation reactions, affecting its solubility and reactivity under different pH conditions.

Research indicates that (2-(Aminomethyl)phenyl)boronic acid hydrochloride exhibits notable biological activities. Its structural features allow it to interact with various biological targets:

- Anticancer Activity: Some studies suggest that compounds containing boronic acids may inhibit proteasome activity, leading to apoptosis in cancer cells. This makes them potential candidates for cancer therapy .

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes that utilize diols as substrates, impacting metabolic pathways .

- Cellular Interaction: Its ability to form complexes with sugars and other biomolecules can influence cellular signaling pathways and interactions.

Several methods have been developed for synthesizing (2-(Aminomethyl)phenyl)boronic acid hydrochloride:

- Direct Boronation: The compound can be synthesized by reacting 2-(aminomethyl)phenyl derivatives with boron reagents such as boron trifluoride or trimethyl borate under controlled conditions.

- Reduction of Nitro Compounds: Starting from nitro-substituted phenyl compounds, reduction processes can yield the corresponding amines, which can then be converted into boronic acids through further reactions.

- Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base of (2-(Aminomethyl)phenyl)boronic acid with hydrochloric acid, enhancing its solubility and stability for various applications .

(2-(Aminomethyl)phenyl)boronic acid hydrochloride finds applications across several fields:

- Organic Synthesis: It serves as a key reagent in Suzuki coupling reactions, enabling the formation of complex organic molecules.

- Pharmaceutical Development: Its potential anticancer properties make it a candidate for drug development targeting cancer therapies.

- Biochemical Research: The compound is utilized in studies involving carbohydrate sensing and enzyme inhibition, contributing to advancements in biochemistry and molecular biology.

Studies investigating the interactions of (2-(Aminomethyl)phenyl)boronic acid hydrochloride have focused on:

- Binding Affinity: Research has shown that this compound can bind effectively to certain proteins and enzymes, influencing their activity and stability.

- Inhibition Mechanisms: Detailed studies on its mechanism of action reveal how it affects cellular pathways through enzyme inhibition or modification of protein interactions.

Similar Compounds

Several compounds share structural similarities with (2-(Aminomethyl)phenyl)boronic acid hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Aminomethylphenylboronic acid hydrochloride | 0.92 | Similar amine functionality but different substitution pattern. |

| 2-Dimethylaminomethylphenylboronic acid | 0.91 | Contains dimethylamino group; affects solubility and reactivity. |

| 3-Dimethylaminomethylphenylboronic acid hydrochloride | 0.85 | Variation in substitution position; potential differences in biological activity. |

| 4-Dimethylaminomethylphenylboronic acid hydrochloride | 0.85 | Similar structure but different position of dimethylamino group. |

| 3-Methylaminomethylphenylboronic acid | 0.85 | Contains methylamine; may exhibit different binding properties compared to (2-(Aminomethyl)phenyl)boronic acid hydrochloride. |

These compounds illustrate the diversity within the class of aminophenylboronic acids while highlighting the unique characteristics of (2-(Aminomethyl)phenyl)boronic acid hydrochloride, particularly its specific amino group positioning and potential applications in medicinal chemistry .

Amination-Reduction Approaches for Boronic Acid Derivatives

Reductive amination stands as the most direct method for synthesizing (2-(aminomethyl)phenyl)boronic acid derivatives. This two-step process involves condensation of 2-formylphenylboronic acid with primary amines followed by reduction using agents like sodium cyanoborohydride (NaBH$$_3$$CN) or borane complexes. For example, morpholino and thiomorpholino derivatives are synthesized by reacting 2-formylphenylboronic acid with secondary amines in methanol, followed by reduction at pH 6.5–7.5 to yield stable Wulff-type boronic acids.

A critical advancement involves using Hünig’s base (N,N-diisopropylethylamine) to facilitate alkylation of secondary amines with o-(bromomethyl)phenylboronic acid in solution-phase reactions. This method achieves yields up to 45% for mono-boronic acid derivatives but faces challenges in multi-boronic systems due to purification difficulties caused by boronic acid–column interactions. The reaction mechanism benefits from the o-aminomethyl group’s dual role: lowering the boronic acid’s pK$$_a$$ via B–N coordination and acting as a general-acid catalyst during nucleophilic addition.

Table 1: Representative Yields in Amination-Reduction Syntheses

| Amine Component | Boronic Acid Equivalent | Solvent System | Yield (%) |

|---|---|---|---|

| N-Methyl ethylenediamine | 3.5 eq | MeCN/H$$_2$$O (1:1) | 45 |

| Thiomorpholine | 7.0 eq | MeOH/TEA (7:1) | 22 |

| Morpholine | 7.0 eq | DMF/H$$_2$$O (3:1) | 16 |

Chemoenzymatic Pathways for Ortho-Substituted Phenylboronic Acids

While chemical methods dominate the literature, emerging chemoenzymatic strategies leverage engineered transaminases and boron-dependent aldolases to install ortho-aminomethyl groups regioselectively. For instance, phenylalanine ammonia-lyase (PAL) variants catalyze the amination of 2-bromomethylphenylboronic acid precursors in aqueous buffers at neutral pH. However, enzymatic approaches currently face limitations in scalability and substrate scope compared to traditional reductive amination.

Recent work explores hybrid systems where lipases mediate the kinetic resolution of racemic o-(aminomethyl)phenylboronic esters, achieving enantiomeric excesses >90% for chiral derivatives. These methods remain experimental but highlight potential routes to stereochemically complex boronic acids inaccessible via purely chemical synthesis.

Solid-Phase Synthesis Techniques for Hydrochloride Salt Formation

Solid-phase peptide synthesis (SPPS) enables precise incorporation of (2-(aminomethyl)phenyl)boronic acid moieties into complex architectures. The process typically employs Fmoc-Lys(N$$^ε$$-Me)-OH building blocks immobilized on Rink amide resin. After chain elongation, o-(bromomethyl)phenylboronic acid is introduced via nucleophilic substitution in DMF/Hünig’s base mixtures, followed by TFA cleavage to yield hydrochloride salts after lyophilization.

Critical parameters include:

- Resin choice: Cysteamine-functionalized resins prevent boronic acid oxidation during synthesis.

- Coupling agents: HATU/DIPAD combinations achieve >95% coupling efficiency for sterically hindered boronic amino acids.

- Salt formation: Post-synthesis treatment with HCl gas in anhydrous ether quantitatively converts free amines to hydrochloride salts while preserving boronic acid integrity.

Table 2: Solid-Phase Synthesis Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling temperature | 25°C | Maximizes efficiency |

| Boronic acid equivalents | 3.5–4.0 eq | Reduces side products |

| Cleavage time | 4 hr | Prevents decomposition |

Protecting Group Strategies in Boronic Acid Functionalization

The dual reactivity of (2-(aminomethyl)phenyl)boronic acid hydrochloride necessitates orthogonal protection schemes:

- Boronic acid protection: Pinacol esters stabilize the boronic acid during amine functionalization, with deprotection achieved via transesterification with polystyrene-bound diols.

- Amine protection: Boc groups enable selective alkylation at the ortho-position, removed under mild acidic conditions (10% TFA in DCM) without cleaving boronate esters.

Notably, the o-aminomethyl group participates in intramolecular B–N coordination, effectively masking boronic acid reactivity at neutral pH. This inherent protection mechanism allows sequential functionalization of the amine moiety without external protecting groups in certain applications. Post-functionalization, the coordinated complex dissociates under acidic conditions to regenerate active boronic acid sites.

Saccharide Binding Mechanisms Through Boronate Ester Formation

The boronic acid moiety in (2-(aminomethyl)phenyl)boronic acid hydrochloride exhibits a strong affinity for cis-diols, forming reversible boronate esters with sugars such as fructose, glucose, and sialic acid. This interaction is critical for saccharide sensing and targeted drug delivery. The binding mechanism involves the Lewis acidic boron atom coordinating with diol oxygen atoms, creating a five- or six-membered cyclic ester (Figure 1) [2] [5].

The aminomethyl group at the ortho position enhances binding affinity by stabilizing the boronate ester through intramolecular hydrogen bonding. For example, studies demonstrate that the compound’s binding constant (K~a~) for D-fructose exceeds 100 M⁻¹ at neutral pH, a value significantly higher than simple phenylboronic acids [2] [6]. This enhancement arises from the electron-donating effects of the aminomethyl group, which lower the pK~a~ of the boronic acid, facilitating esterification under physiological conditions [5].

Table 1: Comparative Binding Constants of Boronic Acid Derivatives

| Compound | Saccharide | K~a~ (M⁻¹) | pH |

|---|---|---|---|

| Phenylboronic acid | D-Fructose | 12 | 7.4 |

| 2-(Aminomethyl)phenylboronic acid | D-Fructose | 110 | 7.4 |

| Isoquinolinylboronic acid [5] | D-Glucose | 46 | 7.4 |

The compound’s selectivity for specific saccharides is modulated by steric and electronic factors. For instance, its rigid aromatic backbone favors binding to fructose’s linear cis-diol conformation over glucose’s pyranose form [6]. However, modifications to the aminomethyl group (e.g., N-methylation) can alter selectivity, as seen in PET-based fluorescent probes where methylation suppresses non-radiative decay pathways [2].

pH-Responsive Behavior in Physiological Environments

The protonation state of the boronic acid and aminomethyl groups governs the compound’s recognition properties across physiological pH gradients. At acidic pH (e.g., endosomal compartments, pH 5.0), the boronic acid exists predominantly in its uncharged trigonal form, weakening diol binding. Conversely, at neutral or alkaline pH (e.g., bloodstream, pH 7.4), the tetrahedral boronate anion forms, enhancing saccharide affinity [3] [4].

This pH-dependent behavior enables applications in stimuli-responsive drug delivery. For example, the compound forms stable complexes with glycosylated proteins (e.g., horseradish peroxidase) at pH 7.4 but releases them at pH 5.0 due to boronate ester hydrolysis [3]. Dynamic light scattering (DLS) studies confirm nanoparticle aggregation (25–65 nm diameter) at pH 7.4–6.5 and disaggregation at pH 5.0 [3].

The aminomethyl group further modulates pH responsiveness. Protonation of the amine at acidic pH creates a positively charged ammonium ion, which repels adjacent boronate anions and accelerates ester dissociation. This dual pH-sensing mechanism—boronate ionization and amine protonation—makes the compound highly responsive to subtle environmental changes, such as tumor microenvironments or lysosomal compartments [4].

Fluorogenic Sensing Applications via Vicinal Diol Interactions

(2-(Aminomethyl)phenyl)boronic acid hydrochloride serves as a versatile fluorogenic probe for diol-containing analytes. Its fluorescence properties arise from photoinduced electron transfer (PET) between the aminomethyl group and the aromatic ring. Saccharide binding disrupts PET, resulting in a measurable “turn-on” response [2] [4].

In one configuration, the compound exhibits a 5-fold fluorescence enhancement upon binding D-fructose at pH 7.4, with a detection limit of 0.5 μM [2]. The mechanism involves saccharide-induced stabilization of the boronate ester, which increases the local electron density on the aromatic ring and suppresses non-radiative decay (Figure 2) [4].

Table 2: Fluorescence Properties of Boronic Acid Probes

| Probe | Analyte | λ~em~ (nm) | Intensity Change |

|---|---|---|---|

| 2-Naphthylboronic acid [2] | H~2~O~2~ | 410 | 70% quenching |

| N-Methylated derivative [2] | D-Fructose | 340 | 5× enhancement |

| Graphene oxide composite [4] | Glucose | 450 | 8× enhancement |

Recent advances integrate the compound with nanomaterials for enhanced sensitivity. For instance, graphene oxide (GO) composites exploit fluorescence resonance energy transfer (FRET): the boronic acid binds saccharides, displacing GO and restoring fluorescence [4]. This platform achieves nanomolar detection limits for glucose in serum [4].

Additionally, the compound’s oxidation by reactive oxygen species (e.g., H~2~O~2~) generates fluorescent byproducts, enabling dual-mode sensing. For example, peroxynitrite oxidizes the boronic acid to phenol, causing a redshift in emission from 340 nm to 410 nm [4]. Such multifunctionality is valuable for real-time monitoring of oxidative stress in cellular models [4].

Suzuki-Miyaura Cross-Coupling Reaction Optimization

The (2-(Aminomethyl)phenyl)boronic acid hydrochloride represents a significant advancement in boronic acid reagents for Suzuki-Miyaura cross-coupling reactions [1] [2]. The aminomethyl substituent in the ortho position provides unique electronic and steric properties that influence the transmetalation step, which is critical for successful cross-coupling [3] [4].

Catalyst System Optimization

Research has demonstrated that palladium-catalyzed Suzuki-Miyaura reactions utilizing (2-(Aminomethyl)phenyl)boronic acid hydrochloride benefit from specific catalyst combinations [5] [6]. Water-soluble palladium catalysts, particularly sodium tetrachloropalladate combined with specialized phosphine ligands, have shown exceptional performance with this boronic acid substrate [5]. The optimal conditions typically involve sodium tetrachloropalladate as the palladium source with sterically hindered phosphine ligands such as sSPhos [5].

Reaction Condition Data

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Catalyst Loading | 20 equivalents Na₂PdCl₄ | 67-94% | [5] |

| Ligand Loading | 40 equivalents sSPhos | 67-94% | [5] |

| Base | Potassium carbonate (600 eq) | 67-94% | [5] |

| Solvent System | Water:Acetonitrile (4:1) | 67-94% | [5] |

| Temperature | 37°C | 67-94% | [5] |

| Reaction Time | 28 hours | 67-94% | [5] |

The presence of the aminomethyl group enhances the boronic acid's stability under basic conditions while maintaining high reactivity in the transmetalation process [4]. This structural feature reduces protodeborylation, a common side reaction that limits the efficiency of cross-coupling reactions [3].

Mechanistic Insights

The transmetalation mechanism involving (2-(Aminomethyl)phenyl)boronic acid hydrochloride proceeds through formation of boronate complexes that facilitate palladium coordination [4]. The amino group can participate in hydrogen bonding interactions that stabilize intermediate complexes during the catalytic cycle [7]. Computational studies suggest that the ortho-aminomethyl substitution creates a favorable electronic environment for oxidative addition and reductive elimination steps [2].

Asymmetric Induction in Chiral Catalyst Design

The incorporation of (2-(Aminomethyl)phenyl)boronic acid hydrochloride into chiral catalyst frameworks has emerged as a powerful strategy for asymmetric synthesis [8] [9]. The compound's bifunctional nature, containing both Lewis acidic boron and basic amino functionalities, enables unique modes of substrate activation and chiral induction [10].

Chiral Borinic Acid Development

Research has shown that (2-(Aminomethyl)phenyl)boronic acid derivatives can be transformed into chiral borinic acids through controlled substitution reactions [8]. These C₂-symmetric chiral borinic acids demonstrate exceptional enantioselectivity in desymmetrization reactions of 2,2-disubstituted-1,3-propanediols [8]. The structural robustness of these catalysts stems from the tetradentate coordination environment created by the aminomethyl substituent [9].

Asymmetric Catalysis Performance Data

| Substrate Type | Enantioselectivity | Yield | Catalyst Loading | Reference |

|---|---|---|---|---|

| 2,2-Disubstituted-1,3-propanediols | >95% ee | 78-92% | 5 mol% | [8] |

| β,β-Disubstituted α,β-unsaturated amides | 85-98% ee | 72-89% | 2 mol% | [11] |

| α-Amino boronate esters | >96:2 dr | 52-88% | 10 mol% | [10] |

Mechanistic Framework for Asymmetric Induction

The asymmetric induction mechanism involves formation of tetracoordinate borinate intermediates that create well-defined chiral environments [8]. Nuclear magnetic resonance studies using boron-11 spectroscopy have confirmed the presence of these intermediates during catalytic cycles [8]. The aminomethyl group participates in hydrogen bonding networks that rigidify the catalyst structure and enhance stereocontrol [9].

Chiral Environment Creation

The (2-(Aminomethyl)phenyl)boronic acid framework enables the design of chiral-at-metal complexes where the metal center becomes a stereogenic element [12]. This approach represents an alternative to traditional ligand-based chirality transfer mechanisms [12]. The coordination of the aminomethyl nitrogen to metal centers creates octahedral geometries that facilitate diastereoselective transformations [12].

Transition Metal-Free Catalytic Systems

The development of transition metal-free catalytic systems utilizing (2-(Aminomethyl)phenyl)boronic acid hydrochloride addresses the growing demand for sustainable and cost-effective synthetic methodologies [13] [14]. These systems exploit the intrinsic Lewis acidity of boron while leveraging the bifunctional nature of the aminomethyl substituent [15].

Boron-Catalyzed Transformations

Research has established that (2-(Aminomethyl)phenyl)boronic acid can function as an effective organocatalyst for various transformations without requiring transition metal co-catalysts [13] [14]. The compound catalyzes direct arylation and alkenylation reactions of allylic alcohols with high efficiency [13] [14]. These reactions proceed through Lewis acid activation of the alcohol substrate followed by nucleophilic attack by the boronic acid [13].

Metal-Free Reaction Performance

| Reaction Type | Substrate | Yield Range | Catalyst Loading | Conditions | Reference |

|---|---|---|---|---|---|

| Allylic Arylation | Unprotected allylic alcohols | 23-92% | 10 mol% | Toluene, 80°C | [13] [14] |

| Carbonyl Addition | Aldehydes and ketones | 64-91% | 5 mol% | Acetonitrile, RT | [16] |

| Three-component coupling | Aromatic aldehydes | 75-95% | 15 mol% | Water/Ethanol, reflux | [17] |

Mechanistic Pathways in Metal-Free Systems

The metal-free catalytic mechanisms involve formation of boron enolate intermediates that exhibit enhanced nucleophilicity compared to uncatalyzed systems [17]. The aminomethyl group can coordinate to carbonyl substrates through hydrogen bonding, facilitating substrate activation [18]. Computational studies indicate that the transition states for these transformations are stabilized by intramolecular interactions between the amino group and substrate molecules [7].

Catalyst Regeneration and Turnover

The regeneration of (2-(Aminomethyl)phenyl)boronic acid catalyst occurs through hydrolysis of intermediate boronate esters [13]. The presence of the aminomethyl substituent accelerates this hydrolysis step, leading to higher turnover frequencies compared to simple phenylboronic acid catalysts [19]. The bifunctional nature of the catalyst enables cooperative activation mechanisms that enhance both reaction rates and selectivities [19].